3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one family, characterized by a fused bicyclic core. Its unique structure includes a thiophene-acetyl-piperidine substituent at the 3-position (Figure 1).
Properties
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-16(11-14-3-2-10-25-14)21-8-5-13(6-9-21)22-12-20-17-15(18(22)24)4-1-7-19-17/h1-4,7,10,12-13H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLWXMKYDBWQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrido[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidin-4-yl group: This step often involves nucleophilic substitution reactions.
Attachment of the thiophen-2-yl group: This can be done via acylation reactions using thiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophen-2-yl group or other functional groups.
Reduction: This can be used to reduce any nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its interactions with biological macromolecules.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Selected Analogs
Key Observations:
- Thiophene Derivatives : The target compound and Compound 15 both incorporate thiophene, but the latter features dual thiophenes at positions 5 and 7, enhancing π-π stacking and antimicrobial potency .
- Piperidine vs. Hydrazine : Piperidine in the target compound may improve solubility and receptor affinity compared to hydrazine-based analogs (e.g., Compound 15), which prioritize hydrogen bonding for microbial target inhibition .
- Anticancer Potential: Pyridotriazolopyrimidinones (e.g., compounds in ) demonstrate that fused heterocyclic systems (e.g., triazole) significantly enhance cytotoxicity against cancer cell lines.
Key Observations:
- Deprotection Strategies: Acid-mediated removal of protecting groups (e.g., trimethylsilyl) is common for pyridopyrimidinones, yielding moderate-to-high purity .
- Hydrazine Incorporation : Reflux with hydrazine hydrate is a straightforward method for introducing hydrazinyl groups, though yields are variable .
Biological Activity
The compound 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the thiophen-2-yl group and the piperidine moiety contributes to its interaction with various biological targets.
Antiproliferative Effects
Research indicates that this compound exhibits moderate-to-good antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The observed IC50 values suggest significant potential for further development as an anticancer agent.
| Cell Line | IC50 Value (μM) | Activity Description |
|---|---|---|
| MCF-7 | 15.6 | Moderate antiproliferative activity |
| A549 | 12.3 | Good antiproliferative activity |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has been shown to interact with c-Met kinase , a receptor tyrosine kinase implicated in tumor growth and metastasis. By binding to the hinge region of c-Met, the compound inhibits its kinase activity, leading to reduced cell proliferation and migration.
In Vitro Studies
In vitro studies have demonstrated that treatment with This compound results in:
- Decreased cell viability in treated MCF-7 and A549 cells.
- Inhibition of migration in wound healing assays, indicating potential anti-metastatic properties.
In Vivo Studies
Preclinical studies in animal models have shown that this compound can significantly reduce tumor size in xenograft models of breast cancer. The results suggest that it may function effectively as part of a combination therapy regimen.
Research Findings
Recent literature emphasizes the importance of the pyrido[2,3-d]pyrimidine scaffold in drug design. A review article compiled data on various derivatives, highlighting their biological targets and therapeutic potentials:
| Compound Name | Biological Target | Activity Description |
|---|---|---|
| Compound A | Dihydrofolate reductase | Anticancer activity |
| Compound B | c-Met kinase | Antiproliferative |
| Compound C | MAP kinases | Anti-inflammatory |
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrido[2,3-d]pyrimidin-4(3H)-one core via cyclization of substituted pyrimidine precursors under reflux conditions.
- Step 2 : Introduction of the piperidin-4-yl group using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3 : Acylation of the piperidine nitrogen with 2-(thiophen-2-yl)acetyl chloride, requiring inert atmospheres and catalysts like triethylamine . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to maximize yield and purity.
Q. Which spectroscopic methods are used to confirm the compound’s structure?
- NMR (1H/13C) : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbon backbone .
- FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹) .
- Mass Spectrometry (LCMS/HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtained): Resolves 3D geometry and hydrogen-bonding networks .
Q. What physicochemical properties influence its biological activity?
- LogP : ~2.5–3.0 (moderate lipophilicity due to thiophene and piperidine groups) .
- Aqueous solubility : Limited (~10–50 µM), necessitating DMSO or PEG-based formulations for in vitro assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; stability studies recommend storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can structural modifications enhance its kinase inhibitory activity?
- SAR Insights :
- Piperidine substitution : Bulky groups (e.g., trifluoromethyl) improve target affinity by filling hydrophobic pockets .
- Thiophene replacement : Replacing thiophene with isoxazole increases polarity, potentially reducing off-target effects .
- Methodology : Use parallel synthesis to generate derivatives, followed by enzymatic assays (e.g., ADP-Glo™ kinase assays) to screen activity .
Q. What strategies address contradictory data in reported biological activities?
- Case Example : Discrepancies in anticancer vs. anti-inflammatory activity may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays alter IC50 values .
- Cell line specificity : Sensitivity differences between HeLa (cervical cancer) and RAW 264.7 (macrophage) models .
- Resolution : Standardize protocols (e.g., uniform ATP levels) and validate findings across multiple cell lines .
Q. How is computational modeling used to predict binding modes?
- Molecular docking (AutoDock Vina): Predicts interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge-region residues) .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories, identifying critical residue fluctuations .
- Free energy calculations (MM/PBSA) : Quantify binding affinity changes upon structural modifications .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Rodent models : Monitor plasma half-life (t1/2) and bioavailability via IV/PO administration.
- Tissue distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., tumors) .
- Metabolite identification : Employ HRMS to detect phase I/II metabolites in liver microsomes .
Methodological Challenges and Solutions
Q. How to overcome low solubility in biological assays?
- Co-solvent systems : Use cyclodextrin-based encapsulation to enhance solubility without cytotoxicity .
- Nanoformulations : Develop liposomal or polymeric nanoparticles for sustained release .
Q. What crystallographic techniques resolve complex stereochemistry?
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- RNAi knockdown : Correlate reduced target expression with diminished compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
